N-(2-bromophenyl)-N'-(2-methoxybenzyl)urea
Overview
Description
N-(2-bromophenyl)-N'-(2-methoxybenzyl)urea is a useful research compound. Its molecular formula is C15H15BrN2O2 and its molecular weight is 335.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.03169 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Methodologies : A study detailed the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a related compound, 25B-NBOMe, in biological samples. This analytical technique is crucial for forensic and toxicological analysis, especially in cases of intoxication by novel psychoactive substances (Poklis et al., 2014).
Synthetic Applications : Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation and structural elucidation of various bromophenol compounds. These studies contribute to the field of natural product chemistry and provide insights into the synthesis of complex molecules with potential biological activities (Zhao et al., 2004).
Biological Activities : Some bromophenol derivatives have been evaluated for their antibacterial properties. For instance, certain compounds isolated from Rhodomela confervoides showed moderate activity against various bacterial strains, highlighting their potential as antibacterial agents (Xu et al., 2003).
Crystallographic Studies : The crystal structure of metobromuron, a related phenylurea herbicide, was analyzed to understand its molecular interactions and stability. Such studies are essential for designing more effective and safer agrochemicals (Kang et al., 2015).
Novel Chiral Polymers : Research into chiral methacrylates has led to the synthesis of novel polymers with potential applications in chiral separation and recognition. These materials could be useful in pharmaceutical manufacturing and analytical chemistry (Lee et al., 2002).
Drug Development : The synthesis of labelled compounds, such as deuterium-labeled AR-A014418, is crucial for pharmacokinetic studies in drug development. Such labelled compounds serve as internal standards in analytical methods, facilitating the understanding of drug metabolism and distribution (Liang et al., 2020).
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[(2-methoxyphenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-14-9-5-2-6-11(14)10-17-15(19)18-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXHTTUWOERMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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